2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one
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Overview
Description
2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives. This compound is characterized by its unique structure, which includes a dioxin ring substituted with methyl and phenyl groups. It is used as a building block in organic synthesis and serves as a precursor to various β-dicarbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxin ring. The reaction conditions include maintaining a temperature range of 65-67°C and a pressure of 2 mmHg .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction is monitored using techniques such as gas chromatography to ensure the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include β-keto esters, β-ketoamides, and various substituted derivatives .
Scientific Research Applications
2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but lacks the phenyl group.
2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one: Another structurally related compound with different substituents.
Uniqueness
The presence of the phenyl group in 2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one imparts unique chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs. This structural difference also influences its applications in various fields .
Properties
CAS No. |
87769-43-5 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2,2,5-trimethyl-6-phenyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C13H14O3/c1-9-11(10-7-5-4-6-8-10)15-13(2,3)16-12(9)14/h4-8H,1-3H3 |
InChI Key |
ANJKAEJWTOWTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(OC1=O)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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